molecular formula C10H7FN2O4 B13516465 3-(2,5-Dioxoimidazolidin-1-yl)-2-fluorobenzoic acid

3-(2,5-Dioxoimidazolidin-1-yl)-2-fluorobenzoic acid

Cat. No.: B13516465
M. Wt: 238.17 g/mol
InChI Key: SNUDMBXTKGNMQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,5-Dioxoimidazolidin-1-yl)-2-fluorobenzoic acid: is a chemical compound with the following IUPAC name: 3-[(2,5-dioxo-1-imidazolidinyl)methyl]benzoic acid . Its molecular formula is C₁₁H₁₀N₂O₄ , and its molecular weight is 234.21 g/mol . This compound features an imidazolidinone ring and a fluorobenzoic acid moiety.

Preparation Methods

Industrial Production:: As of now, there is no established industrial-scale production method for this compound. Research and development efforts may be ongoing to optimize its synthesis.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The carbonyl groups in the imidazolidinone ring make it susceptible to oxidation reactions.

    Substitution: The fluorine atom in the benzoic acid portion can undergo substitution reactions.

    Reduction: Reduction of the imidazolidinone ring could yield different derivatives.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Substitution: Halogenating agents (e.g., chlorine or bromine) for fluorine substitution.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).

Major Products:: The major products formed during these reactions would depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It could serve as a building block for more complex molecules.

    Biology: Researchers might explore its interactions with biological macromolecules.

    Medicine: Investigations into its pharmacological properties and potential therapeutic applications.

    Industry: If scalable synthesis methods are developed, it could find use in materials science or pharmaceuticals.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an area of active research. It may interact with specific cellular targets or pathways, but further studies are needed to elucidate these details.

Comparison with Similar Compounds

While there are related compounds, 3-(2,5-Dioxoimidazolidin-1-yl)-2-fluorobenzoic acid stands out due to its unique combination of functional groups. Similar compounds include 2-(2,5-dioxoimidazolidin-1-yl)acetic acid and 3-[(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile .

Remember that research in this area is ongoing, and new findings may emerge

Properties

Molecular Formula

C10H7FN2O4

Molecular Weight

238.17 g/mol

IUPAC Name

3-(2,5-dioxoimidazolidin-1-yl)-2-fluorobenzoic acid

InChI

InChI=1S/C10H7FN2O4/c11-8-5(9(15)16)2-1-3-6(8)13-7(14)4-12-10(13)17/h1-3H,4H2,(H,12,17)(H,15,16)

InChI Key

SNUDMBXTKGNMQV-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=O)N1)C2=CC=CC(=C2F)C(=O)O

Origin of Product

United States

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